REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:9]=[CH:8][CH:7]=[CH:6][C:3]=1C=O.Br[CH:11]([Br:13])Br.[OH-:14].[K+].C([O:18][CH2:19]C)C>[Br-].C([P+](CCCC)(CCCC)CCCC)CCC.O>[Br:13][CH:11]([C:9]1[CH:8]=[CH:7][CH:6]=[CH:3][C:2]=1[Cl:1])[C:19]([OH:18])=[O:14] |f:2.3,5.6|
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Name
|
|
Quantity
|
141 g
|
Type
|
reactant
|
Smiles
|
ClC1=C(C=O)C=CC=C1
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Name
|
|
Quantity
|
270 g
|
Type
|
reactant
|
Smiles
|
BrC(Br)Br
|
Name
|
|
Quantity
|
270 g
|
Type
|
reactant
|
Smiles
|
[OH-].[K+]
|
Name
|
|
Quantity
|
500 mL
|
Type
|
reactant
|
Smiles
|
C(C)OCC
|
Name
|
|
Quantity
|
34 g
|
Type
|
catalyst
|
Smiles
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[Br-].C(CCC)[P+](CCCC)(CCCC)CCCC
|
Name
|
|
Quantity
|
800 mL
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
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Type
|
CUSTOM
|
Details
|
The mixture is stirred for 24 hours at 0° C.
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Reaction Time |
24 h |
Name
|
|
Type
|
|
Smiles
|
BrC(C(=O)O)C1=C(C=CC=C1)Cl
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |